molecular formula C4H4ClIO2 B14179656 Methyl 2-chloro-3-iodoprop-2-enoate CAS No. 928056-39-7

Methyl 2-chloro-3-iodoprop-2-enoate

Cat. No.: B14179656
CAS No.: 928056-39-7
M. Wt: 246.43 g/mol
InChI Key: DGVUULNMJHZPIR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-iodoprop-2-enoate is an organic compound with the molecular formula C4H4ClIO2 It is a halogenated ester that features both chlorine and iodine atoms attached to a propenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-iodoprop-2-enoate can be synthesized through several methods. One common approach involves the halogenation of methyl acrylate. The reaction typically proceeds under controlled conditions to ensure selective halogenation at the desired positions. For instance, the reaction of methyl acrylate with iodine monochloride (ICl) can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-iodoprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The double bond in the propenoate moiety can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Addition Reactions: Reagents such as hydrogen bromide (HBr) or sodium borohydride (NaBH4) can be employed for addition reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while addition of hydrogen bromide can result in bromo-substituted products.

Scientific Research Applications

Methyl 2-chloro-3-iodoprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-iodoprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in nucleophilic substitution reactions, the compound acts as an electrophile, facilitating the replacement of halogen atoms with other functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-iodoprop-2-enoate
  • Methyl 2-chloro-3-bromoprop-2-enoate
  • Methyl 2-chloro-3-fluoroprop-2-enoate

Uniqueness

Methyl 2-chloro-3-iodoprop-2-enoate is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for a broader range of synthetic transformations compared to similar compounds with only one halogen atom.

Properties

CAS No.

928056-39-7

Molecular Formula

C4H4ClIO2

Molecular Weight

246.43 g/mol

IUPAC Name

methyl 2-chloro-3-iodoprop-2-enoate

InChI

InChI=1S/C4H4ClIO2/c1-8-4(7)3(5)2-6/h2H,1H3

InChI Key

DGVUULNMJHZPIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CI)Cl

Origin of Product

United States

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